molecular formula C18H23ClN2O2 B562776 Carazolol-d6, Hydrochloride Salt CAS No. 1184973-07-6

Carazolol-d6, Hydrochloride Salt

Katalognummer: B562776
CAS-Nummer: 1184973-07-6
Molekulargewicht: 340.881
InChI-Schlüssel: DXYNUICMBSWZMR-TXHXQZCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carazolol-d6, Hydrochloride Salt is a stable isotope-labeled compound of Carazolol, which is a high-affinity beta-adrenergic receptor ligand. This compound is primarily used in research settings, particularly for the noninvasive determination of beta receptor status using positron emission tomography (PET) imaging .

Wirkmechanismus

Target of Action

Carazolol-d6, Hydrochloride Salt is a high-affinity ligand for the β-adrenergic receptor . This receptor is a key player in the sympathetic nervous system, which regulates the body’s fight-or-flight response. The β-adrenergic receptor mediates the effects of adrenaline and noradrenaline, hormones that increase heart rate, dilate blood vessels, and mobilize energy for muscles during times of stress .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adenylate cyclase pathway . Normally, when adrenaline or noradrenaline binds to the β-adrenergic receptor, it triggers a cascade of events that leads to the activation of adenylate cyclase. This enzyme converts ATP to cyclic AMP (cAMP), a second messenger that initiates various cellular responses. By blocking the β-adrenergic receptor, this compound prevents the activation of adenylate cyclase, thereby reducing the levels of cAMP and dampening the cellular response .

Pharmacokinetics

It is likely metabolized in the liver and excreted in the urine .

Biochemische Analyse

Biochemical Properties

Carazolol-d6, Hydrochloride Salt plays a significant role in biochemical reactions as a beta-adrenergic receptor ligand . It interacts with beta-adrenergic receptors, which are proteins located on the surface of cells. These receptors are involved in the response to adrenaline and noradrenaline, which are critical for the regulation of heart rate, muscle strength, blood pressure, and metabolism . The interaction between this compound and beta-adrenergic receptors is characterized by high affinity binding, which allows for precise measurement and analysis of receptor status .

Cellular Effects

This compound influences various cellular processes by binding to beta-adrenergic receptors on the cell surface . This binding inhibits the action of endogenous catecholamines, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels within the cell . As a result, this compound affects cell signaling pathways, gene expression, and cellular metabolism. It can modulate heart rate, reduce muscle contraction, and alter metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its high-affinity binding to beta-adrenergic receptors . This binding inhibits the activation of adenylate cyclase, an enzyme responsible for converting adenosine triphosphate (ATP) to cAMP . By reducing cAMP levels, this compound decreases the downstream signaling that leads to various physiological responses such as increased heart rate and muscle contraction . Additionally, this compound can influence gene expression by modulating transcription factors that are regulated by cAMP levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of beta-adrenergic receptor activity, which may result in altered cellular responses over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, the compound effectively inhibits beta-adrenergic receptor activity without causing significant adverse effects . At higher doses, this compound can lead to toxic effects such as hepatotoxicity, as observed in repeated oral administration studies in dogs . The no observed effect level (NOEL) for hepatotoxicity in dogs is 6 mg/kg body weight .

Metabolic Pathways

This compound is involved in metabolic pathways related to beta-adrenergic receptor signaling. It interacts with enzymes such as adenylate cyclase, which is responsible for the production of cAMP. By inhibiting this enzyme, this compound affects the metabolic flux and levels of metabolites involved in energy production and cellular signaling.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, such as the heart and muscles . The distribution of this compound is crucial for its effectiveness in modulating beta-adrenergic receptor activity .

Subcellular Localization

This compound is primarily localized on the cell surface where beta-adrenergic receptors are found . This subcellular localization is essential for its activity as a receptor ligand. The compound may also undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications can affect the function and activity of this compound within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Carazolol-d6, Hydrochloride Salt involves the deuteration of Carazolol. The process typically includes the following steps:

    Deuteration of Carazolol: Carazolol is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

    Formation of Hydrochloride Salt: The deuterated Carazolol is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Carazolol-d6, Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Carazolol-d6 is utilized across various fields due to its unique properties:

  • Analytical Chemistry : It serves as a reference standard for the quantification of Carazolol in biological samples, ensuring accuracy in experimental results.
  • Biological Studies : The compound is instrumental in investigating beta-adrenergic receptors' roles in physiological processes, such as cardiovascular function and metabolic regulation.
  • Medical Imaging : Carazolol-d6 is employed in positron emission tomography (PET) imaging to assess beta receptor status noninvasively, aiding in the diagnosis of cardiovascular diseases.
  • Pharmaceutical Development : It is used in the development of new beta-adrenergic receptor ligands and related therapeutic agents.

Pharmacokinetics

The pharmacokinetic profile of Carazolol-d6 indicates that it is metabolized predominantly in the liver and excreted via urine. It exhibits a rapid distribution phase with a suitable half-life for both acute and chronic administration scenarios.

Biochemical Properties

Carazolol-d6 influences several cellular processes:

  • Cell Proliferation : Inhibition of beta-adrenergic signaling can reduce cell proliferation in certain cancer cell lines.
  • Apoptosis : Activation of specific pathways may induce apoptosis in cells overexpressing beta-2 adrenergic receptors.

Data Table: Summary of Biochemical Effects

Receptor TypeActionPhysiological Effect
β1AntagonismDecreased heart rate
β2AntagonismReduced bronchial dilation
β3AgonismEnhanced lipolysis

Case Studies and Research Findings

Several studies have highlighted the utility of Carazolol-d6:

  • PET Imaging Studies : Research demonstrates that Carazolol-d6 can effectively assess beta receptor status in patients with cardiovascular conditions, providing insights into receptor availability and function.
  • Adipose Tissue Studies : In murine models, Carazolol-d6 has been shown to stimulate lipolysis through beta-3 receptor activation, suggesting potential applications in obesity treatment strategies.
  • Receptor Binding Affinity Studies : In vitro studies indicate that Carazolol-d6 exhibits high binding affinity across various receptor types, with Ki values supporting its therapeutic potential for managing hypertension and heart failure.

Synthesis and Preparation Methods

The synthesis of Carazolol-d6 involves:

  • Deuteration of Carazolol : This process replaces hydrogen atoms with deuterium through deuterium exchange reactions.
  • Formation of Hydrochloride Salt : The deuterated compound is then reacted with hydrochloric acid to yield the hydrochloride salt.

Vergleich Mit ähnlichen Verbindungen

    Carazolol: The non-deuterated form of Carazolol-d6.

    Propranolol: Another beta-adrenergic receptor antagonist used in similar research and clinical applications.

    Timolol: A beta-adrenergic receptor antagonist with similar pharmacological properties.

Uniqueness: Carazolol-d6, Hydrochloride Salt is unique due to its stable isotope labeling, which allows for precise and noninvasive determination of beta receptor status using PET imaging. This makes it a valuable tool in both research and clinical settings .

Biologische Aktivität

Carazolol-d6, Hydrochloride Salt is a deuterated derivative of Carazolol, which is primarily known for its role as a beta-adrenergic receptor antagonist. The biological activity of this compound is significant in various fields, including pharmacology, biochemistry, and clinical research. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Carazolol-d6

Carazolol-d6 is a high-affinity ligand for beta-adrenergic receptors (β-AR), specifically targeting β1, β2, and β3 subtypes. Its unique isotopic labeling with deuterium allows for precise tracking in metabolic studies and imaging applications.

  • Molecular Weight : 340.88 g/mol
  • Molecular Formula : C18H17D6ClN2O2
  • CAS Number : 1184973-07-6

Carazolol-d6 functions primarily as an inverse agonist at β1 and β2 receptors while acting as an agonist at β3 receptors. This dual functionality influences various physiological processes:

  • β1 Receptors : Involved in cardiac function, where antagonism leads to decreased heart rate and contractility.
  • β2 Receptors : Mediate smooth muscle relaxation; antagonism can affect bronchial dilation and vasodilation.
  • β3 Receptors : Play a role in lipolysis and energy metabolism; activation can stimulate fat breakdown in adipose tissue .

Biochemical Pathways

The primary biochemical pathway affected by Carazolol-d6 involves the adenylate cyclase pathway. By inhibiting adenylate cyclase, it reduces cyclic AMP (cAMP) levels, which is crucial for various signaling processes within cells.

Table 1: Summary of Biochemical Effects

Receptor TypeActionPhysiological Effect
β1AntagonismDecreased heart rate
β2AntagonismReduced bronchial dilation
β3AgonismEnhanced lipolysis

Pharmacokinetics

Carazolol-d6 is metabolized predominantly in the liver and excreted through urine. Its pharmacokinetic profile indicates a rapid distribution phase with a half-life suitable for both acute and chronic administration settings.

Cellular Effects

In laboratory studies, Carazolol-d6 has demonstrated the ability to influence cellular processes significantly:

  • Cell Proliferation : Inhibition of β-AR signaling can lead to reduced cell proliferation in certain cancer cell lines.
  • Apoptosis : Activation of specific pathways may induce apoptosis in cells overexpressing β2 receptors .

Case Studies and Research Findings

Several studies have highlighted the utility of Carazolol-d6 in both research and clinical settings:

  • PET Imaging Studies : Carazolol-d6 has been utilized in positron emission tomography (PET) imaging to assess beta receptor status in patients with cardiovascular diseases. Its deuterated form allows for non-invasive tracking of receptor availability and function .
  • Adipose Tissue Studies : Research involving murine models has shown that Carazolol-d6 stimulates lipolysis through β3 receptor activation, providing insights into obesity treatment strategies .
  • Receptor Binding Affinity Studies : In vitro studies indicate that Carazolol-d6 exhibits high binding affinity across different receptor types, with Ki values demonstrating its potential as a therapeutic agent in managing conditions like hypertension and heart failure .

Table 2: Binding Affinity Data

Receptor TypeKi (nM)IC50 (nM)
β10.1511.3
β2Equal affinity25
β32.0 ± 0.2444 ± 79

Eigenschaften

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYNUICMBSWZMR-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.